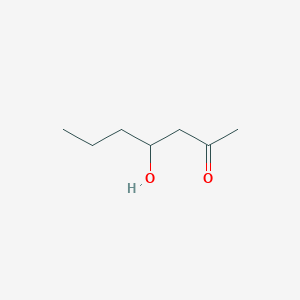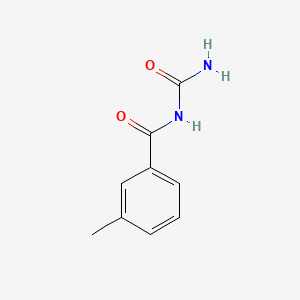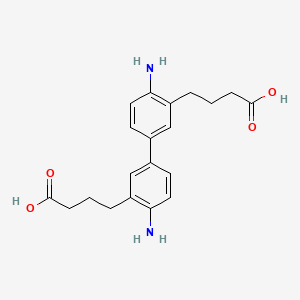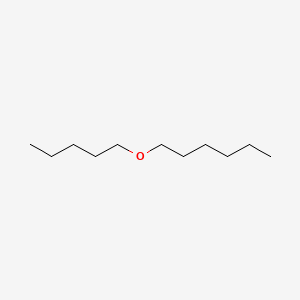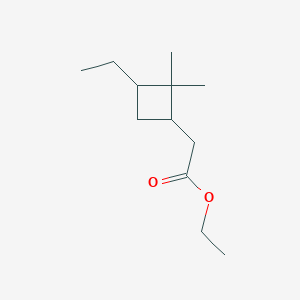
Chloromethyl octyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl octyl sulfide is an organosulfur compound with the chemical formula C9H19ClS. It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to an octyl chain (C8H17) and a sulfur atom. This compound is a thioether and an alkyl chloride, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Chloromethyl octyl sulfide can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of octyl mercaptan (octanethiol) with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloromethyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrially, this compound can be produced by the reaction of octyl alcohol with thionyl chloride to form octyl chloride, which is then reacted with sodium sulfide to yield the desired product. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Chloromethyl octyl sulfide undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of octyl methyl sulfide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of corresponding substituted products.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloromethyl octyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules through alkylation, aiding in the study of protein and enzyme functions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of chloromethyl octyl sulfide involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in various chemical modifications and synthetic processes. The sulfur atom in the molecule can also participate in redox reactions, contributing to its versatility in different chemical environments.
Comparación Con Compuestos Similares
Chloromethyl octyl sulfide can be compared with other similar compounds:
Chloromethyl methyl sulfide: This compound has a shorter alkyl chain (methyl group) compared to the octyl chain in this compound. It is also used as an intermediate in organic synthesis but has different physical properties and reactivity due to the shorter chain length.
Chloromethyl ethyl sulfide: Similar to chloromethyl methyl sulfide, this compound has an ethyl group instead of an octyl group. It shares similar reactivity but differs in its applications and physical properties.
Chloromethyl phenyl sulfide: This compound contains a phenyl group instead of an alkyl chain. It is used in different contexts, particularly in the synthesis of aromatic compounds.
This compound stands out due to its longer alkyl chain, which imparts unique physical properties and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
24655-51-4 |
|---|---|
Fórmula molecular |
C9H19ClS |
Peso molecular |
194.77 g/mol |
Nombre IUPAC |
1-(chloromethylsulfanyl)octane |
InChI |
InChI=1S/C9H19ClS/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 |
Clave InChI |
UENLMULXGFFHDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


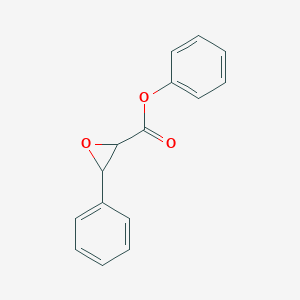
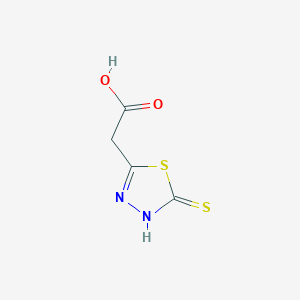
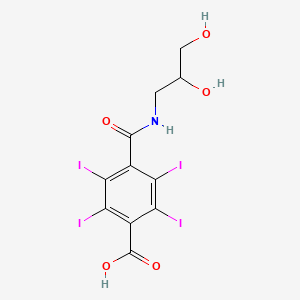

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
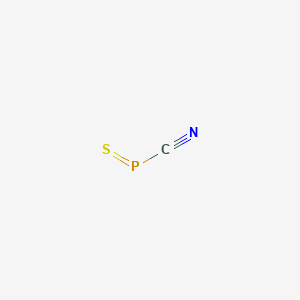
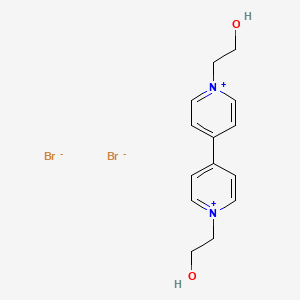
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
